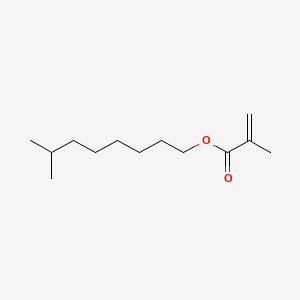

Isononyl methacrylate

Description

Structure

3D Structure

Properties

CAS No. |

85005-57-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

7-methyloctyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C13H24O2/c1-11(2)9-7-5-6-8-10-15-13(14)12(3)4/h11H,3,5-10H2,1-2,4H3 |

InChI Key |

XFZOHDFQOOTHRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Esterification Pathways for Isononyl Methacrylate (B99206) Synthesis

The synthesis of isononyl methacrylate predominantly involves the esterification of methacrylic acid or its derivatives with isononyl alcohol. This transformation can be accomplished through several catalytic routes, each with distinct advantages and challenges.

Conventional Chemical Catalysis

Conventional chemical catalysis remains a widely employed method for the industrial production of this compound. This approach typically involves the direct esterification of methacrylic acid with isononyl alcohol or the transesterification of a short-chain alkyl methacrylate, such as methyl methacrylate, with isononyl alcohol.

Direct Esterification: In this process, methacrylic acid and isononyl alcohol are reacted in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation. The choice of catalyst is crucial, as it influences the reaction rate and the extent of side reactions.

Transesterification: This pathway involves the reaction of an alkyl methacrylate, typically methyl methacrylate, with isononyl alcohol. The reaction is catalyzed by various compounds, including acids, bases, or organometallic catalysts. For instance, lithium compounds like lithium hydroxide have been utilized as effective catalysts for the transesterification of methyl methacrylate with higher alcohols. researchgate.net This method offers the advantage of using readily available and less corrosive starting materials compared to direct esterification with methacrylic acid. The removal of the lower-boiling alcohol byproduct (e.g., methanol) is essential for achieving high conversion rates.

Enzymatic Synthesis Approaches

In recent years, enzymatic synthesis has emerged as a more sustainable and selective alternative to conventional chemical catalysis for the production of esters. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, can also be effectively used for esterification and transesterification reactions under mild conditions.

The use of immobilized lipases, such as Candida antarctica lipase B (Novozym 435), has shown promise in the synthesis of various (meth)acrylate esters. researchgate.net This enzymatic approach offers several benefits, including high selectivity, which minimizes the formation of byproducts, and operation under milder temperature and pressure conditions, leading to energy savings and reduced environmental impact. The solvent-free synthesis of (meth)acrylate esters catalyzed by lipases has been demonstrated to be an efficient method, simplifying downstream processing. researchgate.net While specific studies on the enzymatic synthesis of this compound are not extensively detailed in publicly available literature, the successful application of lipases for other long-chain methacrylates suggests its high potential for this specific compound.

Bio-based Precursor Integration in Methacrylate Synthesis

The growing demand for sustainable chemical processes has spurred research into the use of bio-based precursors for the synthesis of monomers like this compound. The primary focus in this area is the production of isononyl alcohol from renewable resources. While the direct biological production of isononyl alcohol is not yet a widespread commercial reality, pathways for producing longer-chain alcohols from bio-based feedstocks are being actively explored.

For instance, bio-based camphene, derived from pine trees, is used to produce isobornyl methacrylate, highlighting the potential for utilizing natural terpenes in methacrylate synthesis. researchgate.net Similarly, the development of bio-based acrylic acid and methacrylic acid from sugars or other biomass sources is an active area of research. researchgate.net The integration of bio-based isononyl alcohol, once commercially viable, into the existing esterification processes would significantly enhance the sustainability profile of this compound.

Reaction Parameter Optimization Studies

To maximize the efficiency and cost-effectiveness of this compound synthesis, the optimization of reaction parameters is crucial. Key parameters that significantly influence the yield, purity, and reaction kinetics include the molar ratio of reactants and the reaction temperature.

Molar Ratio Effects on Yield and Purity

In esterification reactions, the molar ratio of the alcohol to the acid (or alkyl methacrylate in transesterification) plays a critical role in shifting the reaction equilibrium.

For the synthesis of n-alkyl methacrylates via transesterification, studies have shown that the mole ratio of alcohol to the methacrylate is a particularly important factor. sci-hub.box An excess of one reactant is typically used to drive the reaction to completion. In the case of transesterification of methyl methacrylate with a higher alcohol, using an excess of methyl methacrylate is common. This not only helps to shift the equilibrium but also facilitates the removal of the methanol (B129727) byproduct as an azeotrope. The optimal molar ratio is often determined empirically to balance high conversion with the economic feasibility of reactant recovery and recycling.

Table 1: Illustrative Effect of Molar Ratio on Esterification Yield (Hypothetical Data)

| Molar Ratio (Isononyl Alcohol:Methacrylic Acid) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1:1 | 8 | 75 | 95 |

| 1:1.2 | 8 | 85 | 97 |

| 1:1.5 | 8 | 92 | 98 |

| 1.2:1 | 8 | 88 | 96 |

Temperature Influence on Reaction Kinetics and Side Reactions

Temperature is a critical parameter that directly impacts the rate of esterification and the occurrence of undesirable side reactions.

Generally, increasing the reaction temperature accelerates the rate of esterification. However, excessively high temperatures can lead to side reactions such as polymerization of the methacrylate monomer, dehydration of the alcohol, or ether formation. The presence of a polymerization inhibitor is standard practice in methacrylate synthesis to prevent premature polymerization, especially at elevated temperatures. sci-hub.box

The optimal temperature for the synthesis of this compound is a trade-off between achieving a high reaction rate and minimizing the formation of impurities. The choice of catalyst also influences the optimal temperature range. For instance, enzymatic reactions typically operate at much lower temperatures (e.g., 40-60°C) compared to conventional chemical catalysis, which can range from 80°C to 140°C or higher. nih.govgoogle.com

Table 2: Illustrative Effect of Temperature on Reaction Rate and Selectivity (Hypothetical Data)

| Temperature (°C) | Reaction Rate (mol/L·h) | Selectivity to this compound (%) | Polymer Formation (%) |

| 80 | 0.5 | 98 | <1 |

| 100 | 1.2 | 95 | 2 |

| 120 | 2.5 | 90 | 5 |

| 140 | 4.0 | 85 | 10 |

Catalyst Concentration and Type Optimization

The synthesis of methacrylate esters, including this compound, is significantly influenced by the choice of catalyst and its concentration. While specific data for this compound is limited in publicly available literature, general principles from other methacrylate syntheses, such as methyl methacrylate (MMA), provide valuable insights. The catalytic performance is crucial for achieving high conversion rates and selectivity. mdpi.comrsc.org

Commonly, the synthesis involves the esterification of methacrylic acid or the transesterification of another methacrylate with isononyl alcohol. Both homogeneous and heterogeneous catalysts are employed in these processes.

Homogeneous Catalysts:

Sulfuric Acid: A conventional and cost-effective catalyst. Optimization studies on similar esterification reactions have shown that catalyst concentration directly impacts reaction kinetics. However, higher concentrations can lead to undesirable side reactions and corrosion issues.

p-Toluenesulfonic Acid (PTSA): Often preferred over sulfuric acid due to its milder acidity and reduced charring of organic materials.

Heterogeneous Catalysts:

Solid Acid Catalysts: These offer advantages in terms of separation, reusability, and reduced environmental impact. researchgate.net Examples include ion-exchange resins and zeolites. The optimization of these catalysts involves maximizing the number of accessible active acid sites.

Supported Gold Nanocatalysts: Research on MMA synthesis has demonstrated the effectiveness of gold nanoparticles supported on mixed oxides like Zn-Al. mdpi.com The catalyst's basicity plays a significant role in accelerating the formation of intermediates. mdpi.com

The optimization of catalyst concentration is a critical parameter. For instance, in related methacrylate syntheses, catalyst loading is carefully controlled to balance reaction rate and selectivity. An excess of catalyst does not necessarily improve the yield and can increase purification costs.

Table 1: Comparison of Catalyst Types for Methacrylate Synthesis

| Catalyst Type | Advantages | Disadvantages | Typical Concentration Range (wt% of reactants) |

| Sulfuric Acid | Low cost, high activity | Corrosive, difficult to separate, side reactions | 0.5 - 2.0% |

| p-Toluenesulfonic Acid | Less corrosive than H₂SO₄, high activity | Higher cost than H₂SO₄, requires neutralization | 1.0 - 3.0% |

| Ion-Exchange Resins | Easily separable, reusable, low corrosion | Lower thermal stability, potential for fouling | 5.0 - 15.0% |

| Supported Metal Catalysts | High selectivity, potential for lower temperature operation | Higher cost, potential for metal leaching | 0.1 - 1.0% |

Anti-polymerization Inhibitor Selection and Dosage

Methacrylates, including this compound, are prone to spontaneous polymerization, especially at the elevated temperatures used in synthesis and purification. To prevent this, anti-polymerization inhibitors are crucial. The selection of an inhibitor and its dosage must be carefully optimized to ensure monomer stability without interfering with the desired reaction or downstream applications.

Inhibitors function by scavenging free radicals that initiate polymerization. nih.gov The ideal inhibitor should be effective at storage and reaction temperatures but easily removed or deactivated during the polymerization of the final product. longchangchemical.com

Commonly used inhibitors for methacrylates include:

Phenolic Compounds: Hydroquinone (HQ) and its derivatives, such as the methyl ether of hydroquinone (MEHQ), are widely used. They are effective in the presence of oxygen.

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable free radical that is highly effective at inhibiting polymerization, even in the absence of oxygen. nih.gov Its derivatives, like 4-hydroxy-TEMPO, are also common. nih.gov

Quinones: Compounds like p-benzoquinone can act as effective polymerization inhibitors for certain monomers. longchangchemical.com

The dosage of the inhibitor is a critical parameter. Insufficient dosage can lead to premature polymerization, resulting in yield loss and equipment fouling. Conversely, an excessive amount can inhibit the final polymerization of the monomer by the end-user and may require costly removal steps. The optimal dosage is typically in the parts-per-million (ppm) range and is determined based on the specific process conditions, including temperature, residence time, and the presence of oxygen.

Table 2: Common Polymerization Inhibitors for Methacrylates

| Inhibitor | Mechanism of Action | Typical Dosage (ppm) | Key Considerations |

| Hydroquinone (HQ) | Radical scavenger (requires oxygen) | 50 - 200 | Can sublime during distillation |

| MEHQ | Radical scavenger (requires oxygen) | 10 - 100 | Lower volatility than HQ |

| TEMPO | Stable free radical, traps radical species | 10 - 50 | Effective without oxygen, can be colored |

| p-Benzoquinone | Reacts with initiating radicals | 100 - 500 | Can impart color to the monomer |

Post-Synthesis Purification Techniques

Following the synthesis, a crude mixture containing this compound, unreacted raw materials, catalyst, and byproducts is obtained. Purification is essential to achieve the high purity required for polymerization applications.

Distillation Methodologies

Distillation is a primary method for purifying methacrylates. Due to the high boiling point of this compound and its thermal sensitivity, vacuum distillation is typically employed to lower the operating temperature and prevent polymerization.

The process often involves a multi-column system to separate different components:

Light Ends Removal: A first column is used to remove low-boiling components such as water and unreacted isononyl alcohol.

Product Purification: The main column separates the this compound from heavy byproducts and residual inhibitors.

Azeotropic distillation can also be utilized, particularly for removing water. An entrainer, such as a C6-C7 hydrocarbon, can be introduced to form a low-boiling azeotrope with water and methanol (if used in the synthesis), facilitating their removal. googleapis.comepo.org

Challenges in the distillation of methacrylates include the potential for polymerization in the column, which can be mitigated by the continuous addition of an inhibitor and operating at reduced pressure. epo.org

Membrane Filtration Approaches

Membrane filtration is an emerging technology for the purification of specialty chemicals, offering potential advantages in terms of energy efficiency and reduced thermal stress on the product. While specific applications for this compound are not widely documented, principles from other methacrylate purifications are relevant. google.com

Types of membrane processes applicable to methacrylate purification include:

Pervaporation: This process is effective for separating water and other small molecules from the organic product. A selective membrane allows the preferential passage of the smaller molecules under a vacuum. google.com

Nanofiltration: This can be used to separate the monomer from larger molecules, such as oligomers or dissolved catalysts.

Ultrafiltration: This technique could be applied to remove particulate matter and some polymeric impurities.

For instance, in the purification of methyl methacrylate, a two-stage membrane process has been proposed to remove water and methanol. google.com A similar approach could be adapted for this compound, with the first stage for dehydration and a second stage for the removal of other small impurities. The selection of the membrane material is critical to ensure high selectivity and flux, as well as chemical and thermal stability.

Advanced Synthetic Process Development

To improve efficiency and reduce costs, advanced synthetic processes are being developed that integrate reaction and purification steps.

Reactive Distillation for Integrated Production and Purification

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. mdma.chmdpi.com This approach is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of products shifts the equilibrium towards higher conversion. mdpi.comgoogle.com

In the context of this compound synthesis, a reactive distillation column would have a reaction zone, typically in the middle section, packed with a solid acid catalyst. The reactants, methacrylic acid and isononyl alcohol, are fed into this zone. As the esterification proceeds, the this compound, being a high-boiling component, moves down the column, while the water formed during the reaction is continuously removed from the top as a vapor, often with the aid of an entrainer.

Advantages of Reactive Distillation:

Increased Conversion: By overcoming equilibrium limitations, higher conversions can be achieved.

Energy Savings: The heat of reaction can be used to provide the heat for distillation, reducing external energy requirements.

Reduced Capital Cost: Combining reaction and separation into a single unit reduces the number of required pieces of equipment.

Improved Selectivity: The continuous removal of products can minimize side reactions.

The design and operation of a reactive distillation process require careful consideration of various parameters, including the number of theoretical stages, feed locations, reflux ratio, and catalyst placement. While the application of reactive distillation to this compound specifically is not extensively detailed in public literature, its successful implementation for other esters like methyl acetate and methyl acrylate (B77674) demonstrates its significant potential for this chemical as well. mdma.chresearchgate.net

Solvent-Free Synthesis Strategies

The development of solvent-free synthesis strategies for this compound is driven by the principles of green chemistry, aiming to reduce environmental impact and improve process efficiency. These methods eliminate the need for organic solvents, which are often volatile, flammable, and pose health and environmental hazards. Research in this area primarily focuses on transesterification and direct esterification reactions, optimized for solventless conditions.

The core of solvent-free synthesis lies in the direct interaction of reactants, often in the presence of a catalyst, where one of the reactants may serve as the reaction medium. The removal of byproducts is a critical step in driving the reaction equilibrium towards the formation of the desired ester.

Transesterification Routes

Transesterification is a widely employed method for the synthesis of alkyl methacrylates, including this compound. This process typically involves the reaction of an alkyl methacrylate, commonly methyl methacrylate (MMA), with isononyl alcohol in the presence of a catalyst. The equilibrium of this reversible reaction is shifted towards the product side by removing the low-boiling byproduct, methanol.

An improved method for conducting transesterification without a solvent involves the use of molecular sieves. researchgate.net This technique effectively removes the lower boiling point alcohol as it is formed, which not only drives the reaction to completion but also allows for higher reaction temperatures and increased reaction rates. researchgate.net

Catalysts play a crucial role in solvent-free transesterification. Tin-based catalysts, such as dibutyl tin oxide, have been effectively used. google.com An alternative approach to enhance productivity and consistency involves the addition of the transesterification catalyst in multiple separate charges throughout the reaction period. google.com The reaction progress can be monitored by observing the removal of the methanol byproduct, which forms an azeotrope with the starting alkyl methacrylate. google.comsci-hub.box As the byproduct alcohol is removed, the temperature of the reaction mixture typically rises. google.com

Research into the synthesis of various n-alkyl methacrylates has provided insights into optimizing solvent-free transesterification. researchgate.netsci-hub.box Key parameters that are often examined to improve yield and reduce reaction time include the concentration of the catalyst and the molar ratios of the reactants. researchgate.netsci-hub.box

Table 1: Research Findings on Solvent-Free Transesterification for Alkyl Methacrylate Synthesis

| Reactants | Catalyst | Key Process Features | Outcome | Reference |

|---|---|---|---|---|

| Methyl Methacrylate and Fatty Alcohol (CnH2n+1OH, where n≥4) | Sodium borohydride or its alkyl ether | Drying of reaction mass with potassium or sodium carbonate before transesterification. Distillation of methanol-methyl methacrylate azeotrope. | Yields of 97-99% based on the loaded alcohol. | google.com |

| Alkyl (meth)acrylate and a selected alcohol | Tin-based catalysts (e.g., dibutyl tin oxide) | Catalyst added in multiple charges during the reaction. Azeotropic distillation to remove byproduct alcohol. | Higher productivity and enhanced consistency. | google.com |

| Methyl Methacrylate and n-butanol (as a model) | p-toluenesulphonic acid | Optimization of catalyst concentration and reactant mole ratios. Use of quinol as a polymerization inhibitor. | Significantly increased yield and reduced reaction period. | sci-hub.box |

Direct Esterification

Direct esterification of methacrylic acid with isononyl alcohol is another viable solvent-free pathway for the synthesis of this compound. This method avoids the use of an initial methacrylate ester as a reactant. The reaction is an equilibrium process where water is formed as a byproduct. To achieve high yields, the continuous removal of water is essential.

While specific research on the solvent-free direct esterification of this compound is not extensively detailed in the provided context, analogous processes for other esters offer valuable insights. For instance, the synthesis of methyl methacrylate can involve the esterification of methacrylic acid with methanol. researchgate.netmdpi.com This step is a key part of newer, more environmentally friendly processes for MMA production. researchgate.net

The optimization of such processes would involve studying the effects of temperature, catalyst type and loading, and the efficiency of water removal under vacuum or with a stripping agent. The choice of catalyst is critical to achieve high conversion rates and selectivity without promoting side reactions like polymerization.

Table 2: Key Parameters in Solvent-Free Esterification Processes

| Parameter | Significance in Solvent-Free Synthesis | Typical Conditions/Observations |

|---|---|---|

| Temperature | Influences reaction rate and equilibrium position. Higher temperatures can increase the rate of byproduct removal. | Reaction temperatures can range from 70-160°C depending on the specific reactants and catalyst. google.comresearchgate.net |

| Catalyst | Accelerates the reaction to achieve reasonable conversion in a shorter time. Can be acidic or basic. | Examples include p-toluenesulphonic acid, sulphuric acid, sodium methoxide, and tin-based compounds. google.comsci-hub.box |

| Reactant Molar Ratio | Using an excess of one reactant (typically the alcohol) can shift the equilibrium to favor product formation. | The optimal molar ratio is a key parameter to be determined for each specific system to maximize yield. sci-hub.box |

| Byproduct Removal | Crucial for driving the reaction to completion. | Achieved through azeotropic distillation or the use of molecular sieves. researchgate.netgoogle.com |

| Polymerization Inhibitor | Prevents the polymerization of the methacrylate monomer at elevated temperatures. | Quinol and diethylhydroxylamine are examples of inhibitors used. sci-hub.boxgoogle.com |

Polymerization Mechanisms and Kinetics

Homopolymerization Studies of Isononyl Methacrylate (B99206)

The homopolymerization of isononyl methacrylate involves the linking of this compound monomers to form a polymer chain. The kinetics and mechanisms of this process are influenced by the monomer's bulky, branched ester group.

Free radical polymerization is a common method for synthesizing polymers and proceeds via a chain reaction mechanism involving three main steps: initiation, propagation, and termination youtube.com. A fourth possible step, chain transfer, can also significantly influence the structure of the final polymer youtube.comacs.org. In this process, a free radical initiator is used to generate active radical species that attack the double bond of the monomer, initiating the polymerization process youtube.com.

The propagation rate coefficient, kp, is a fundamental parameter that describes the rate at which monomer units are added to the growing polymer chain. Pulsed-laser polymerization (PLP) in conjunction with size-exclusion chromatography (SEC) is a robust technique used to measure kp values accurately cmu.edursc.org.

While direct kp values for this compound are not available in the cited literature, studies on other methacrylates reveal a "family-type" behavior rsc.org. Generally, for n-alkyl methacrylates, the propagation rate coefficient increases with the size of the ester group rsc.org. This trend is attributed to entropic effects. Research on branched alkyl methacrylates, such as tridecyl methacrylates (TDN-MA and TDA-MA), provides insight into the expected kinetics for this compound acs.org. The table below compares benchmark kp data for various methacrylates, illustrating the effect of the ester group on propagation kinetics.

| Monomer | kp (L·mol-1·s-1) at 60°C | Activation Energy, EA (kJ·mol-1) | Frequency Factor, A (L·mol-1·s-1) |

|---|

Table 1. Propagation rate coefficients and Arrhenius parameters for various methacrylate monomers. Data for Tridecyl Methacrylate (TDA-MA) is from bulk polymerization studies acs.org. Data for other methacrylates are benchmark values rsc.org. The kp value for TDA-MA at 60°C is not explicitly provided but its Arrhenius parameters suggest a value in the same range as other long-chain methacrylates.

Intramolecular chain transfer, or "backbiting," is a secondary reaction that can occur during the free radical polymerization of methacrylates acs.org. This process involves the abstraction of a hydrogen atom from the polymer backbone by the radical at the end of the growing chain. This results in the formation of a more stable tertiary mid-chain radical, which can then reinitiate polymerization, leading to the formation of a short-chain branch acs.orgmdpi.com.

This mechanism is particularly relevant at higher temperatures and under monomer-starved conditions acs.org. The formation of branches disrupts the linear structure of the polymer, which can significantly alter its physical and mechanical properties. While the general mechanism is understood for methacrylates, specific kinetic data quantifying the extent of branching in the homopolymerization of this compound are not detailed in the available literature.

Controlled radical polymerization (CRP), also referred to as reversible deactivation radical polymerization, provides methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures sigmaaldrich.comnih.gov. These techniques minimize irreversible termination steps by establishing a dynamic equilibrium between active propagating radicals and dormant species nih.gov.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method applicable to a vast range of monomers, including methacrylates nih.govrsc.org. The control in a RAFT polymerization is achieved by introducing a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA) researchgate.net. The process operates through a degenerative chain transfer mechanism that regulates the equilibrium between active and dormant polymer chains, allowing for controlled polymer growth nih.gov.

The key to a successful RAFT polymerization is the selection of an appropriate CTA for the specific monomer and reaction conditions researchgate.net. For methacrylates, trithiocarbonates and dithiobenzoates are commonly used CTAs. The polymerization of bulky methacrylates via RAFT has been shown to be effective, suggesting that this compound is a suitable monomer for this technique, enabling the synthesis of well-defined polymers nih.gov.

Nitroxide Mediated Polymerization (NMP) is another major CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, forming a dormant alkoxyamine species. However, the homopolymerization of methacrylates, particularly methyl methacrylate, via NMP is known to be challenging researchgate.net.

Achieving a controlled polymerization of methacrylates using NMP often requires the use of specialized, highly engineered nitroxides or the copolymerization with a small amount of a "controlling" comonomer, such as styrene researchgate.net. These modifications are necessary to establish an appropriate equilibrium between the active and dormant species. Given these known difficulties with methacrylate monomers, it is expected that the controlled homopolymerization of this compound by NMP would also present significant challenges and require specific optimization.

Radiation-Initiated Polymerization Methodologies

Radiation-initiated polymerization offers a unique alternative to conventional thermal and chemical initiation methods, allowing for polymerization to occur at ambient or sub-ambient temperatures and often resulting in polymers with distinct properties. Methodologies such as ultraviolet (UV) radiation, electron beam (EB), and gamma (γ)-ray irradiation are employed to generate radical species that initiate the polymerization of vinyl monomers like this compound.

For instance, studies on structurally similar long-chain methacrylates have shown that electron beam processing can be an effective method for polymerization. It is anticipated that the polymerization of this compound would proceed via a free-radical mechanism when subjected to radiation, with the rate of polymerization being dependent on the square root of the radiation intensity.

Copolymerization and Terpolymerization Research

The incorporation of this compound into copolymers and terpolymers is of significant interest for tailoring the properties of the final material, such as its glass transition temperature, flexibility, and surface properties. Understanding the reactivity of this compound relative to other monomers is crucial for controlling the composition and microstructure of the resulting polymer.

Monomer Reactivity Ratio Determination

The monomer reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same monomer versus the other comonomer. These ratios are essential for predicting the copolymer composition at any given monomer feed composition.

Despite the importance of these parameters, specific experimental data for the monomer reactivity ratios of this compound with various comonomers are not found in readily accessible scientific literature. The determination of these ratios typically involves carrying out a series of copolymerization reactions at low conversion with varying initial monomer feed ratios and subsequently analyzing the composition of the resulting copolymers.

Several graphical methods have been developed to determine monomer reactivity ratios from experimental data. These include the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tüdős methods. These methods linearize the copolymer composition equation, allowing for the determination of r₁ and r₂ from the slope and intercept of a plotted line.

Computational models, such as COPOINT, offer a more robust and statistically sound approach to determining reactivity ratios. These programs use nonlinear least-squares fitting of the copolymer composition data to the integrated form of the copolymerization equation, providing more accurate and reliable estimates of the reactivity ratios and their confidence intervals. While these powerful tools are available, their application to this compound copolymerization is contingent on the availability of primary experimental data, which is currently lacking.

The terminal model of copolymerization, which forms the basis for the aforementioned methods, assumes that the reactivity of a growing polymer chain is determined solely by the identity of the terminal monomer unit. This model is often sufficient for describing the copolymerization of many monomer pairs.

However, in cases where the penultimate (second-to-last) monomer unit influences the reactivity of the terminal radical, the penultimate kinetic model provides a more accurate description. This model introduces additional reactivity ratios to account for the influence of the penultimate unit. The applicability of the terminal versus the penultimate model for the copolymerization of this compound would need to be assessed through careful experimental investigation and statistical analysis of the resulting data. Without experimental results, it is not possible to definitively state which model would be more appropriate for systems involving this compound.

Sequence Distribution Analysis in Copolymers

The sequence distribution of monomers along a copolymer chain significantly impacts its macroscopic properties. This distribution can be predicted using the determined monomer reactivity ratios and the monomer feed composition.

The quantification of dyad sequence fractions (e.g., the fraction of M₁-M₁, M₁-M₂, and M₂-M₂ linkages) provides a fundamental understanding of the copolymer's microstructure. These fractions can be calculated from the monomer reactivity ratios and the monomer feed mole fractions. For instance, the probability of finding a specific dyad sequence can be derived from conditional probabilities based on the terminal model of copolymerization.

Experimentally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for quantifying dyad and even triad (B1167595) sequence distributions in copolymers. However, the application of these techniques to copolymers of this compound is dependent on the synthesis of such copolymers and the subsequent analysis of their spectra. To date, no such analyses for this compound copolymers have been reported in the available literature.

Mean Sequence Length Analysis

In the analysis of copolymers, the mean sequence length provides insight into the arrangement of monomer units along the polymer chain. This distribution is a direct consequence of the copolymerization kinetics and is heavily dependent on the monomer reactivity ratios (r₁ and r₂). The reactivity ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).

For a binary copolymer system involving this compound (M₁) and a comonomer (M₂), the probability of forming M₁-M₁ linkages versus M₁-M₂ linkages determines the average length of the poly(this compound) sequences. These probabilities and the resulting mean sequence lengths (μ) can be calculated if the reactivity ratios and the monomer feed composition are known.

While the theoretical framework is well-established, specific, experimentally determined reactivity ratios for this compound with various comonomers are not widely available in published literature. However, the principle can be illustrated. Given the bulky and hydrophobic nature of the isononyl group, INMA's reactivity is expected to be distinct from that of shorter-chain methacrylates.

To demonstrate the concept, a hypothetical data table is presented below, showing calculated mean sequence lengths for a theoretical copolymer of this compound (M₁) and a generic comonomer (M₂) based on assumed reactivity ratios and varying initial monomer feed fractions.

Interactive Data Table: Hypothetical Mean Sequence Length (μ) for INMA (M₁) Copolymers This table is for illustrative purposes, using assumed reactivity ratios to demonstrate the relationship between monomer feed and sequence length.

| Mole Fraction of INMA in Feed (f₁) | Assumed r₁ | Assumed r₂ | Mean Sequence Length of INMA (μ₁) | Mean Sequence Length of Comonomer (μ₂) |

|---|---|---|---|---|

| 0.25 | 0.8 | 1.2 | 1.67 | 4.60 |

| 0.50 | 0.8 | 1.2 | 1.80 | 2.20 |

| 0.75 | 0.8 | 1.2 | 3.40 | 1.44 |

Multi-Monomer Polymerization Systems (Terpolymers, Quadripolymers)

The inclusion of this compound in multi-monomer systems, such as terpolymers (three distinct monomers) and quadripolymers (four distinct monomers), allows for the fine-tuning of polymer properties. In these systems, INMA typically serves as a hydrophobic monomer to enhance water resistance, reduce the glass transition temperature (Tg) due to the plasticizing effect of its long alkyl chain, and improve flexibility.

The kinetics of terpolymerization are significantly more complex than those of binary copolymerization and are often described by models such as the Alfrey-Goldfinger equation, which requires reactivity ratios for all three binary monomer pairs involved. The final composition and properties of the terpolymer depend on the initial feed ratio of the three monomers and their relative reactivities.

While specific research detailing the synthesis and characterization of terpolymers containing this compound is limited, a general formulation can be conceptualized where INMA is combined with other monomers to achieve a balance of properties. For instance, a terpolymer might be designed for coating applications by combining:

This compound (INMA): For hydrophobicity and flexibility.

Methyl Methacrylate (MMA): To increase hardness and Tg.

Acrylic Acid (AA): To provide pH-responsiveness, adhesion, and a site for cross-linking.

Data Table: Conceptual Monomer Roles in an INMA Terpolymer System

| Monomer Component | Monomer Type | Primary Contribution to Terpolymer Properties |

|---|---|---|

| This compound | Hydrophobic Methacrylate | Flexibility, Water Resistance, Low-Temperature Performance |

| Methyl Methacrylate | Hard Methacrylate | Hardness, Durability, Increased Glass Transition Temperature |

| Acrylic Acid | Functional Monomer | Adhesion Promotion, pH-Sensitivity, Cross-linking Capability |

pH-Responsive Copolymerization Systems

pH-responsive, or "smart," polymers can be synthesized by copolymerizing a hydrophobic monomer like this compound with a monomer containing ionizable functional groups. These groups, typically acidic (like acrylic acid or methacrylic acid) or basic (like 2-(dimethylamino)ethyl methacrylate), can accept or donate protons in response to changes in the pH of the surrounding medium. This ionization alters the polymer's solubility and conformation.

Transition Point Modulation: The presence of the bulky hydrophobic group can shift the pH at which the polymer undergoes its solubility transition (the pKa of the functional groups).

Amphiphilic Character: The resulting copolymers possess a pronounced amphiphilic nature, with distinct hydrophobic (INMA) and hydrophilic/ionizable segments. This structure can lead to the formation of micelles or other self-assembled nanostructures in aqueous solutions, which can be triggered to assemble or disassemble by a pH change.

While the copolymerization of various methacrylates to create pH-responsive systems is a well-documented field, specific studies focusing on the effects of this compound within these systems are not prevalent in the available literature.

Polymerization in Dispersed Media

Due to its very low solubility in water, this compound is well-suited for polymerization in heterogeneous systems where the monomer is dispersed in an aqueous phase.

Aqueous Suspension Polymerization

Suspension polymerization, also known as pearl or bead polymerization, is a process where droplets of a water-insoluble monomer (like INMA) are dispersed in water and stabilized by a suspending agent. Polymerization is initiated by an oil-soluble initiator that is dissolved within the monomer droplets. Each droplet acts as a tiny bulk reactor, and the result is the formation of small, spherical polymer beads.

The key components of this system are:

Continuous Phase: Water, which acts as an efficient heat transfer medium.

Dispersed Phase: this compound monomer containing a dissolved initiator.

Stabilizer: A water-soluble polymer (e.g., polyvinyl alcohol or hydroxyethyl cellulose) or an insoluble inorganic salt that adsorbs at the monomer-water interface to prevent droplet coalescence.

This technique is advantageous for controlling polymerization exotherms and producing a polymer product that is easy to handle and isolate.

Data Table: Typical Formulation for Methacrylate Suspension Polymerization

| Component | Function | Example Material | Typical Concentration (wt% of total) |

|---|---|---|---|

| This compound | Monomer | - | 20 - 40% |

| Water | Continuous/Dispersion Medium | Deionized Water | 60 - 80% |

| Suspending Agent | Droplet Stabilizer | Polyvinyl Alcohol (PVA) | 0.1 - 1.0% (of water phase) |

| Initiator | Radical Source | Benzoyl Peroxide (BPO) | 0.1 - 0.5% (of monomer phase) |

| Chain Transfer Agent | Molecular Weight Control | Dodecyl Mercaptan | 0 - 0.3% (of monomer phase) |

Emulsion Polymerization Techniques

Emulsion polymerization is another powerful technique for polymerizing hydrophobic monomers like INMA in an aqueous medium. Unlike suspension polymerization, this process typically uses a water-soluble initiator and a surfactant to form micelles. Polymerization primarily occurs within these monomer-swollen micelles, leading to the formation of a stable colloidal dispersion of polymer particles, known as a latex. Particle sizes are typically much smaller than in suspension polymerization, often in the range of 50-500 nm.

The high hydrophobicity of this compound influences its behavior in emulsion systems, particularly its slow diffusion rate through the water phase from monomer droplets to the growing polymer particles. To manage this and to control polymer composition and particle morphology, semi-batch or seeded techniques are often employed:

Semi-Batch Polymerization: The monomer (or a pre-emulsion of monomer, surfactant, and water) is fed into the reactor over a period of time. This "starve-fed" condition keeps the instantaneous monomer concentration low, allowing for better control over the copolymer composition when INMA is polymerized with a more reactive comonomer.

Seeded Polymerization: A pre-formed latex of "seed" particles is used to initiate the polymerization. The subsequent addition of INMA leads to its absorption into these seed particles, which then grow in size without the formation of a new population of particles. This method provides excellent control over the final particle size and size distribution.

Seed Swelling Polymerization for Microsphere Formation

Seed swelling polymerization is a specialized multi-step technique used to produce monodisperse polymer microspheres, often with a porous internal structure. While extensively studied for monomers like styrene and methyl methacrylate, its application specifically to this compound is not documented in detail. However, the general process would involve:

Seed Synthesis: Monodisperse polymer seed particles (e.g., polystyrene) are synthesized, typically via dispersion or emulsion polymerization.

Swelling: The seed particles are swollen with the monomer to be polymerized (this compound) and often a porogen—an inert solvent that is miscible with the monomer but a non-solvent for the resulting polymer.

Polymerization: A second-stage polymerization is initiated, causing the INMA within the swollen seeds to polymerize. The porogen becomes trapped within the cross-linked polymer network.

Porogen Removal: The porogen is later removed by extraction, leaving behind a porous microsphere structure.

This method allows for precise control over the final particle size and the development of a specific porous architecture within the microspheres.

Data Table: Stages of Seed Swelling Polymerization for Microsphere Formation

| Stage | Description | Key Components |

|---|---|---|

| 1. Seed Particle Synthesis | Formation of uniform, cross-linked seed particles. | Seed Monomer (e.g., Styrene), Stabilizer, Initiator |

| 2. Swelling Process | Absorption of the main monomer and porogen into the seed particles. | Seed Particles, this compound, Porogen (e.g., Toluene), Initiator |

| 3. Polymerization | Polymerization of the absorbed monomer within the swollen particles. | Heat or UV initiation |

| 4. Purification | Removal of the porogen and any unreacted monomer to create pores. | Washing with a suitable solvent (e.g., Methanol) |

Influence of Polymerization Conditions on Polymer Molecular Characteristics

The molecular characteristics of poly(this compound), including its molecular weight, molecular weight distribution (polydispersity), and polymer chain architecture, are significantly influenced by the conditions under which polymerization is carried out. Key parameters such as temperature, initiator concentration, monomer concentration, and the choice of solvent play a crucial role in determining the final properties of the polymer.

Temperature:

Polymerization temperature has a profound effect on the kinetics of the reaction and, consequently, on the molecular weight of the resulting polymer. Generally, an increase in temperature leads to an increase in the rate of polymerization. nih.gov However, this also results in a decrease in the average molecular weight of the polymer chains. nih.gov This inverse relationship is primarily due to the increased rate of chain termination reactions and chain transfer reactions at higher temperatures. nih.gov For the synthesis of high molecular weight poly(this compound), lower polymerization temperatures are typically preferred to suppress these chain-breaking reactions. nih.gov

Conversely, at very high temperatures, thermal degradation of the polymer can occur, leading to a reduction in molecular weight. mdpi.com The optimal temperature for the polymerization of this compound is therefore a balance between achieving a practical reaction rate and obtaining the desired molecular weight.

Initiator Concentration:

Therefore, to obtain high molecular weight poly(this compound), a lower initiator concentration is generally required. nih.gov It is important to note that a very low initiator concentration can lead to impractically slow reaction rates. nih.gov The relationship between initiator concentration and molecular weight is a key tool for tuning the properties of the final polymer.

The following table illustrates the typical inverse relationship between initiator concentration and the number-average molecular weight (Mn) for the bulk polymerization of a methacrylate monomer.

| Initiator Concentration (mol/L) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| 0.005 | 150,000 | 2.1 |

| 0.01 | 105,000 | 2.0 |

| 0.05 | 45,000 | 1.9 |

| 0.1 | 25,000 | 1.8 |

Monomer Concentration and Solvent Effects:

The concentration of the this compound monomer and the choice of solvent (in solution polymerization) also impact the molecular characteristics of the polymer. In solution polymerization, the solvent can influence the reaction kinetics through various mechanisms, including chain transfer to the solvent. acs.org Solvents with a higher chain transfer constant will lead to a reduction in the molecular weight of the polymer.

Polar solvents can also affect the polymerization rate of methacrylates. researchgate.net For instance, the radical polymerization of methyl methacrylate has been shown to be influenced by the polarity of the solvent. researchgate.net The choice of solvent can also affect the polymer's tacticity, which in turn influences its physical properties. researchgate.net

The concentration of the monomer itself plays a role; higher monomer concentrations generally lead to higher rates of polymerization and can favor the formation of higher molecular weight polymers, provided that the initiator concentration is kept constant. cmu.edu However, in bulk polymerization (where the monomer concentration is at its maximum), the viscosity of the reaction medium can increase significantly with conversion (the Trommsdorff-Norrish effect), leading to a decrease in the termination rate and a rapid increase in molecular weight, often resulting in a broad molecular weight distribution. researchgate.net

The table below demonstrates the effect of monomer concentration in a solution polymerization on the resulting polymer's molecular weight.

| Monomer Concentration (vol%) | Solvent | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| 20 | Toluene | 50,000 | 2.3 |

| 50 | Toluene | 90,000 | 2.1 |

| 80 | Toluene | 130,000 | 2.0 |

| 100 (Bulk) | None | 180,000 | 2.5 |

By carefully controlling these polymerization conditions, it is possible to tailor the molecular characteristics of poly(this compound) to meet the specific requirements of various applications.

Polymeric Material Architectures and Functionalization

Design of Poly(Isononyl Methacrylate) and Copolymers

The design of polymers based on isononyl methacrylate (B99206) often involves copolymerization to achieve a balance of properties that the homopolymer alone cannot provide. Homopolymers of this compound are noted for their low glass transition temperature (Tg), a characteristic attributed to the flexible, branched alkyl side chain. google.com

The concentration of this compound in a copolymer significantly influences the polymer's physical and thermal properties. The large, sterically demanding isononyl side group reduces the mobility of polymer chains, which directly impacts the glass transition temperature (Tg). mdpi.com In copolymers, increasing the this compound content generally acts as an internal plasticizer, increasing chain mobility and consequently decreasing the Tg of the final material. mdpi.com This allows for the tuning of the polymer from a rigid material to a more flexible one by adjusting the monomer feed ratio during synthesis.

To achieve specific performance characteristics, this compound is frequently copolymerized with a variety of functional monomers. The choice of co-monomer is a strategic decision to impart desired qualities such as adhesion, chemical resistance, or altered mechanical resilience. google.commdpi.com For instance, in the formulation of adhesives, co-monomers are selected to balance properties like cohesion and adhesion. google.com The introduction of polar monomers can enhance adhesion to various substrates, while other monomers might be chosen to improve the thermal stability or mechanical strength of the resulting copolymer. jocpr.commdpi.com

A selection of co-monomers and their functional contributions when copolymerized with monomers like this compound is detailed below.

| Co-monomer | Purpose of Incorporation |

| Methyl Methacrylate | Increases glass transition temperature (Tg) and rigidity. google.com |

| Vinyl Acetate | Modifies adhesive properties and flexibility. google.com |

| Styrene | Enhances hardness and chemical resistance. google.commdpi.com |

| Acrylic Acid | Introduces polarity for improved adhesion and provides sites for crosslinking. google.com |

| 2-Hydroxyethyl Acrylate (B77674) | Adds hydroxyl groups for crosslinking and improved adhesion. google.com |

| Glycidyl (B131873) Methacrylate | Provides reactive epoxy groups for crosslinking or grafting reactions. google.commdpi.com |

To create robust, insoluble, and thermally stable materials, this compound copolymers can be crosslinked to form three-dimensional polymer networks. medcraveonline.com This process involves interlinking the polymer chains through covalent bonds, which can be achieved by incorporating multifunctional monomers, often called crosslinkers, during the polymerization process. medcraveonline.comeuropean-coatings.com Common crosslinking agents for methacrylate-based systems include di- or tri-functional acrylates and methacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). nist.govmdpi.com

The characterization of these crosslinked networks is essential to understand their structure and properties. Since the crosslinked material is insoluble, analysis techniques differ from those used for linear polymers. ethz.chrsc.org

Key characterization methods for crosslinked polymer networks include:

Swelling Studies: The network is immersed in a suitable solvent. The degree of swelling provides information about the crosslink density; a lower degree of swelling indicates a higher crosslink density. ethz.ch

Gel Fraction Calculation: This method determines the insoluble portion of the polymer network. The material is extracted with a solvent, and the remaining insoluble "gel" is weighed to calculate the percentage of the material that is successfully crosslinked. ethz.chrsc.org

Mechanical Analysis: Techniques such as Dynamic Mechanical Analysis (DMA) or tensile testing are used to measure properties like modulus, strength, and toughness, which are directly influenced by the network structure. medcraveonline.comresearchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the network, which is often higher than that of the corresponding linear polymer. medcraveonline.comresearchgate.net

Advanced Polymer Architectures

Beyond simple linear copolymers, this compound can be incorporated into more complex and highly functional polymer architectures, such as graft copolymers and amphiphilic structures that exhibit self-assembly.

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. cmu.edu this compound can be part of either the backbone or the grafted side chains. The synthesis of such materials can be achieved through several primary methods: nih.govyoutube.com

"Grafting through" (Macromonomer Method): A macromonomer, which is a polymer chain with a polymerizable end group, is copolymerized with another monomer. For example, a poly(this compound) chain with a polymerizable acrylate end group could be copolymerized with methyl methacrylate to form a poly(methyl methacrylate) backbone with poly(this compound) grafts. youtube.com

"Grafting from": Initiating sites are created along a polymer backbone. A second monomer is then polymerized from these sites, causing the side chains to "grow" from the backbone. A poly(styrene) backbone could be functionalized with initiator sites for Atom Transfer Radical Polymerization (ATRP), from which this compound could be polymerized. youtube.comnih.govmdpi.com

"Grafting to": Pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone that has complementary reactive sites. For instance, pre-made poly(this compound) chains could be attached to a functionalized backbone via "click" chemistry reactions. cmu.eduyoutube.com

These architectures allow for the combination of distinct polymer properties, such as the flexibility and hydrophobicity of poly(this compound) with the rigidity of another polymer, within a single molecule.

Amphiphilic copolymers contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments. rug.nl A random copolymer of the hydrophobic this compound with a hydrophilic co-monomer, such as methacrylic acid (MAA), would be amphiphilic. nih.govnih.gov

When placed in a selective solvent (e.g., water), these copolymers spontaneously self-assemble into organized nanostructures to minimize unfavorable interactions between the hydrophobic segments and the solvent. nih.govmorressier.com The hydrophobic isononyl groups will aggregate to form the core of a structure, while the hydrophilic groups form an outer shell that interacts favorably with the water. morressier.com

This self-assembly can lead to various morphologies, including:

Spherical Micelles: The most common structure, where the hydrophobic cores are shielded from the solvent by a hydrophilic corona. rug.nlmorressier.com

Worm-like Micelles (Rods): Elongated, cylindrical structures. rug.nl

Vesicles: Hollow spheres with a bilayer membrane, enclosing a volume of the solvent. rug.nl

Single Chain Polymer Nanoparticles

The synthesis of Single Chain Polymer Nanoparticles (SCNPs) represents a significant advancement in polymer chemistry, enabling the creation of nano-sized objects with controlled dimensions and functionalities from individual polymer chains. nih.gov While the existing body of scientific literature extensively details the use of various methacrylate monomers in the formation of SCNPs, specific research focused on the application of this compound in this area is limited. However, the general principles and synthetic strategies developed for other polymethacrylates can be extrapolated to understand the potential role of this compound in creating these sophisticated nanostructures.

The fundamental concept behind SCNP synthesis involves the intramolecular cross-linking of a single polymer chain, leading to its collapse into a compact, nanoparticle-like structure. ebrary.net This process is typically carried out under high dilution conditions to favor intramolecular reactions over intermolecular cross-linking, which would lead to the formation of larger aggregates or gels. mdpi.com The dimensions of the resulting SCNPs can be tuned by controlling the molecular weight of the precursor polymer and the density of cross-linking points along the chain. nih.gov

Various chemical strategies are employed to induce the intramolecular collapse of polymer chains. These can be broadly categorized into homo-functional and hetero-functional collapse, as well as cross-linker-mediated collapse. nih.gov For instance, copolymers of methyl methacrylate (MMA) and glycidyl methacrylate (GMA) have been used to form SCNPs. The epoxy groups of the GMA units can be cross-linked intramolecularly, leading to the formation of well-defined nanoparticles. mdpi.comnih.gov Another approach involves the incorporation of monomers with photoreactive groups, such as anthracene (B1667546), which can undergo cycloaddition reactions upon irradiation to form covalent cross-links. zhuylgroup.com

The bulky and hydrophobic isononyl group of this compound would likely impart unique properties to SCNPs. The long alkyl chain could influence the folding of the polymer chain in solution, potentially leading to distinct nanoparticle morphologies. Furthermore, the hydrophobic nature of the isononyl groups could be exploited in applications requiring encapsulation of nonpolar molecules.

To create SCNPs from this compound, it would need to be copolymerized with a monomer bearing functional groups suitable for cross-linking. The choice of comonomer and cross-linking chemistry would be critical in controlling the final nanoparticle structure and properties. The table below summarizes various cross-linking strategies that have been successfully applied to other methacrylate-based polymers, which could potentially be adapted for copolymers containing this compound.

| Precursor Polymer System | Cross-linking Chemistry | Resulting SCNP Characteristics | Reference |

|---|---|---|---|

| Poly(methyl methacrylate-co-glycidyl methacrylate) | Epoxy-thiol reaction | Formation of single-chain nanogels. | nih.gov |

| Poly(methyl methacrylate) based copolymers with β-ketoester units | Amide formation with bifunctional isocyanates | Efficient SCNP synthesis at room temperature. | researchgate.net |

| Copolymers with pendant acrylate functionalities | Radical-initiated cross-linking (e.g., with AIBN) | Formation of unimolecular particles in ultra-dilute solutions. | ebrary.net |

| Amphiphilic alternating copolymers with anthracene units | Photocatalyzed [4+4] cycloaddition of anthracene | Ultrasmall SCNPs (2.8-3.9 nm) with a core-shell structure. | zhuylgroup.com |

Functionalization Strategies for Polymeric Materials

Introduction of Hydrogen Bond Donor and Acceptor Functions

The incorporation of hydrogen bond donor and acceptor moieties into polymeric materials is a powerful strategy for tuning their physical and chemical properties. researchgate.net Hydrogen bonds can influence polymer chain conformation, solubility, thermal properties, and mechanical strength. nih.gov While specific studies on the introduction of hydrogen bonding functionalities into polymers of this compound are not extensively documented, the principles established for other polymethacrylates provide a clear framework for how such modifications could be achieved.

The ester group in this compound inherently acts as a hydrogen bond acceptor. To introduce hydrogen bond donor capabilities, this compound can be copolymerized with functional monomers that contain hydroxyl (–OH) or amine (–NH) groups. researchgate.net For example, 2-hydroxyethyl methacrylate (HEMA) is a common comonomer used to introduce hydroxyl groups, which can act as hydrogen bond donors. nih.gov The presence of these groups allows for the formation of intra- and intermolecular hydrogen bonds, which can significantly impact the material's properties. nih.gov

The strength and nature of hydrogen bonding interactions in methacrylate-based polymers have been shown to affect polymerization kinetics, viscosity, and the mechanical properties of the final material. nih.gov For instance, in poly(2-hydroxyethyl methacrylate) (PHEMA), both hydroxyl-hydroxyl and carbonyl-hydroxyl hydrogen bonds are present, and their balance influences the main chain mobility and the glass transition temperature. nih.gov

In the context of a polymer containing this compound, the bulky isononyl side chain could sterically hinder the formation of hydrogen bonds if the functional comonomer is present in low concentrations. However, at higher concentrations of the functional monomer, a network of hydrogen bonds could form, potentially leading to materials with interesting self-assembly behaviors or enhanced mechanical properties. The interplay between the hydrophobic interactions of the isononyl chains and the hydrogen bonding of the functional groups could result in complex and tunable material properties.

The table below presents examples of how hydrogen bonding functionalities have been introduced into methacrylate-based polymers and the resulting effects on their properties.

| Polymer System | Hydrogen Bonding Moiety | Method of Introduction | Effect on Properties | Reference |

|---|---|---|---|---|

| Poly(methyl methacrylate) copolymers | 2-ureido-4[1H]-pyrimidinone (UPy) | Copolymerization with UPy-functionalized methacrylate monomer | Increased glass transition temperature and viscosity due to self-complementary multiple hydrogen bonds. | nsysu.edu.tw |

| Polyacrylate networks | Hydroxyl or amine groups | Copolymerization with H-bonding capable monoacrylates | Significant changes in bulk properties and solute diffusion. | rcsi.com |

| Poly(2-hydroxyethyl methacrylate) | Hydroxyl groups | Direct polymerization of HEMA | Formation of both OH···OH and C=O···HO hydrogen bonds, affecting main chain mobility. | nih.gov |

| Urethane (B1682113) dimethacrylate (UDMA) polymers | Urethane groups (NH and C=O) | Polymerization of UDMA monomer | Enhanced mechanical properties through hydrogen bonding network. | researchgate.net |

Covalent Bonding with Nanomaterials (e.g., Graphene Oxide Sheets)

The covalent functionalization of nanomaterials like graphene oxide (GO) with polymers is a key strategy for creating advanced composites with enhanced properties. This approach improves the dispersion of the nanofiller within the polymer matrix and establishes a strong interface for efficient load transfer. While direct examples of covalent bonding of poly(this compound) to graphene oxide are scarce in the literature, the well-established methods for other polymethacrylates can be considered applicable.

Graphene oxide possesses a range of oxygen-containing functional groups, such as hydroxyl, carboxyl, and epoxy groups, which can serve as reactive sites for covalent modification. nih.gov One common approach is "grafting from," where polymerization initiators are first attached to the GO surface, and then the monomer is polymerized from these sites. For instance, atom transfer radical polymerization (ATRP) initiators can be anchored to GO, followed by the surface-initiated ATRP of methacrylate monomers. mdpi.comrsc.org This method allows for the growth of well-defined polymer chains from the GO surface.

Another strategy is "grafting to," where pre-synthesized polymer chains with reactive end-groups are attached to the functional groups on the GO surface. manchester.ac.uk For example, polymers prepared by reversible addition-fragmentation chain-transfer (RAFT) polymerization possess a terminal thiocarbonylthio group that can be converted to a reactive thiol, which can then react with the epoxy groups on the GO surface. manchester.ac.uk

For a polymer of this compound, its large, nonpolar side chains would likely enhance the compatibility of the functionalized graphene oxide with hydrophobic polymer matrices or organic solvents. The covalent attachment of poly(this compound) to GO could create a nanocomposite with improved mechanical properties and thermal stability. The bulky nature of the isononyl groups might also influence the packing of the polymer chains on the GO surface, potentially affecting the final properties of the composite material.

The following table summarizes various methods used for the covalent functionalization of graphene and graphene oxide with different polymers, which could be adapted for poly(this compound).

| Nanomaterial | Polymer | Grafting Method | Key Findings | Reference |

|---|---|---|---|---|

| Graphene Oxide | Poly(glycidyl methacrylate) | Radiation-induced graft polymerization | Successful grafting of PGMA onto the GO surface. | uol.edu.pk |

| Graphene | Poly(methyl methacrylate) | Surface-initiated atom transfer radical polymerization (SI-ATRP) | Covalent functionalization of graphene with PMMA at room temperature. | rsc.org |

| Graphene Oxide | Poly(n-butyl methacrylate) | Miniemulsion polymerization with an ionic liquid block copolymer stabilizer | Formation of PnBMA nanoparticles with homogeneously dispersed reduced graphene oxide nanosheets. | nih.gov |

| Graphene Oxide | Poly(N-isopropylacrylamide) | "Grafting to" via reaction of thiol-terminated polymer with epoxy groups on GO | A one-step method for direct grafting of RAFT-synthesized polymers to GO. | manchester.ac.uk |

Post-Polymerization Modification Techniques

Post-polymerization modification is a versatile approach for introducing a wide array of functional groups into a polymer that may not be compatible with the initial polymerization conditions. cmu.edu This strategy allows for the synthesis of a well-defined precursor polymer, which is then chemically altered to impart desired functionalities. Although specific examples of post-polymerization modification of poly(this compound) are not widely reported, the chemical principles applied to other polymethacrylates are broadly applicable.

A common strategy for enabling post-polymerization modification is to copolymerize the primary monomer, in this case, this compound, with a monomer containing a reactive functional group. Glycidyl methacrylate (GMA), with its reactive epoxy ring, is a frequently used comonomer for this purpose. rsc.org The epoxy groups on the resulting copolymer can undergo ring-opening reactions with various nucleophiles, such as amines, thiols, and azides, to introduce a wide range of functionalities. rsc.org

Another approach involves the transesterification of the ester groups in the polymer backbone. While the ester group of this compound is sterically hindered, which would make transesterification challenging, copolymers could be designed to include more reactive ester groups. For instance, copolymers of methyl methacrylate and a monomer with an enol-ester functionality have been shown to undergo efficient transesterification under mild conditions. osti.gov

The bulky isononyl side chain in a poly(this compound) copolymer could present steric challenges for post-polymerization modification reactions. The accessibility of the reactive functional groups on the comonomer units might be reduced, potentially requiring more forcing reaction conditions or catalysts to achieve high conversion. However, successful modification would result in a functionalized polymer where the properties are influenced by both the introduced functional groups and the inherent hydrophobicity and bulkiness of the isononyl chains.

The table below provides examples of post-polymerization modification techniques that have been applied to various methacrylate-based polymers.

| Precursor Polymer | Modification Reaction | Functional Group Introduced | Key Advantages | Reference |

|---|---|---|---|---|

| Poly(glycidyl methacrylate) | Ring-opening with nucleophiles (amines, thiols, azides) | Various functionalities depending on the nucleophile | Highly versatile for creating a library of functional polymers. | rsc.org |

| Poly(methyl methacrylate-co-vinyl methacryloxy acetate) | Organocatalyzed transesterification of enol-esters | Various alcohol and amine functionalities | High conversion under mild, room temperature conditions. | osti.gov |

| Polyacrylates | Organocatalyzed acyl substitution | Functional alcohols and amines | Enables upcycling of commodity polymers into value-added materials. | semanticscholar.org |

| Poly(methyl methacrylate) | Aminolysis of surface esters | Amine-terminated surfaces | Allows for surface modification of PMMA for applications in microanalytical devices. | nih.gov |

Analytical Methodologies for Research Characterization

Spectroscopic Characterization of Monomers and Polymers

Spectroscopic techniques are indispensable for elucidating the molecular structure of both the INMA monomer and the resulting polymer. These methods provide detailed information about the chemical bonds and the arrangement of atoms within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of isononyl methacrylate (B99206) and its polymers. iupac.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

¹H NMR Spectroscopy is used to determine the number and environment of hydrogen atoms (protons) in a molecule. For methacrylates, characteristic chemical shifts are observed for the vinylic protons (Ha1 and Ha2) at approximately 5.69 and 5.35 ppm, respectively. The methyl protons (Hb) typically appear around 1.84 ppm. rsc.org In the context of copolymers, these proton signals can be used to determine the relative composition of the different monomer units. researchgate.net

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. For methacrylate monomers, the carbonyl carbon (C=O) shows a chemical shift around 168.1 ppm, while the vinylic carbons (C=C) appear at approximately 120.2 and 139.8 ppm. The methyl carbon exhibits a signal at around 18.9 ppm. rsc.org In polymers, the chemical shifts of the carbon atoms can be sensitive to the stereochemical arrangement (tacticity) of the polymer chain, allowing for the determination of triad (B1167595) and even higher-order configurational sequences. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for more complex structural assignments, especially in copolymers where signal overlap is common. iupac.orgresearchgate.net

Detailed assignments from NMR studies are critical for confirming the successful synthesis of the monomer and for characterizing the microstructure of the resulting polymers, which in turn influences their physical and chemical properties. iupac.org

Table 1: Representative NMR Chemical Shifts for Methacrylate Structures

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Vinylic (C=CH₂) | 5.3 - 6.1 |

| ¹H | Methyl (C-CH₃) | 1.8 - 1.9 |

| ¹³C | Carbonyl (C=O) | ~168 |

| ¹³C | Vinylic (=C<) | ~137 - 140 |

| ¹³C | Vinylic (=CH₂) | ~120 - 135 |

| ¹³C | Methyl (-CH₃) | ~18 |

Note: Specific shifts for isononyl methacrylate may vary slightly based on solvent and specific isomer distribution.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

For this compound, the FTIR spectrum is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1720-1730 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of the vinyl group (C=C) is indicated by a stretching band around 1636 cm⁻¹. nih.gov Additionally, C-O stretching vibrations of the ester group are observed in the 1100-1300 cm⁻¹ region. nih.gov

When INMA undergoes polymerization to form poly(this compound), the characteristic band for the C=C double bond at ~1636 cm⁻¹ disappears or significantly diminishes, indicating the conversion of the monomer to the polymer. nih.gov The strong carbonyl peak and the C-O stretching bands, however, remain as they are part of the ester side chain which is preserved in the polymer structure. spectroscopyonline.comhacettepe.edu.tr FTIR can also be used quantitatively to monitor the kinetics of polymerization by tracking the decrease in the intensity of the C=C absorption band over time. nih.gov

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950 | C-H stretch | Alkyl |

| ~1725 | C=O stretch | Ester Carbonyl |

| ~1636 | C=C stretch | Vinyl |

| ~1150 | C-O stretch | Ester |

Note: These are approximate values and can shift based on the molecular environment.

Chromatographic Techniques for Compositional Analysis

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For this compound and its polymer, these techniques are crucial for assessing purity, analyzing residual monomer content, and determining the molecular weight characteristics of the polymer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Residual Monomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds. chromatographyonline.com It is particularly well-suited for determining the purity of the this compound monomer and for quantifying residual monomer levels in the final polymer product. measurlabs.cominnovatechlabs.com

In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a capillary column. chromatographyonline.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

This method has been successfully used to simultaneously quantify multiple residual monomers in adhesives and other polymer-based materials. chromatographyonline.comnih.gov The sensitivity of the technique allows for the detection of residual monomers at parts-per-million (ppm) levels, with limits of detection often ranging from 0.05 to 0.11 mg/L. chromatographyonline.comamericanlaboratory.com To ensure accuracy, especially in complex matrices, methods like matrix-matched calibration standards are often employed to compensate for matrix effects. chromatographyonline.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Monomers

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful analytical technique for the identification and quantification of chemical compounds. It is particularly useful for non-volatile or thermally sensitive molecules that are not suitable for GC-MS. measurlabs.com While GC-MS is more common for residual monomer analysis of acrylates, HPLC-MS provides a viable alternative, especially in complex sample matrices found in applications like dental materials or food contact materials. americanlaboratory.come3s-conferences.org

The HPLC system separates components in a liquid mobile phase based on their interactions with a stationary phase in a column. The eluent is then introduced into a mass spectrometer for detection and identification. This technique can offer high sensitivity, with limits of detection reported in the parts-per-billion (ppb) range for some methacrylates. americanlaboratory.com HPLC methods can be developed to quantify a wide range of acrylate (B77674) and methacrylate monomers, making it a versatile tool for quality control in polymer manufacturing. e3s-conferences.orgwaters.com

Gel Permeation Chromatography (GPC) for Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and molecular weight distribution of polymers like poly(this compound). resolvemass.ca This information is critical as it directly influences the physical properties of the polymer, such as its viscosity, toughness, and processing characteristics. hpst.cz